Product packaging for 4-(Pyridin-3-yl)cyclopentane-1,2-dione(Cat. No.:CAS No. 2287279-93-8)

4-(Pyridin-3-yl)cyclopentane-1,2-dione

Cat. No.: B2651559
CAS No.: 2287279-93-8
M. Wt: 175.187
InChI Key: ZHYSFDVEVTUMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)cyclopentane-1,2-dione (CAS 2287279-93-8) is a high-purity organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. This cyclopentane-1,2-dione derivative is of significant interest in medicinal chemistry and drug design, where it has been evaluated as a potential bio-isostere for the carboxylic acid functional group . Replacing carboxylic acids with this dione moiety can lead to improved metabolic stability and membrane permeability in drug candidates, while maintaining key hydrogen-bonding interactions with biological targets . Research indicates that this compound exhibits a geometry of hydrogen bonding that closely mimics that of carboxylic acids, making it a valuable surrogate in the design of receptor antagonists . For instance, derivatives of this core structure have demonstrated potent activity as thromboxane A2 (TP) receptor antagonists, with IC50 values comparable to their carboxylic acid-containing parent compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B2651559 4-(Pyridin-3-yl)cyclopentane-1,2-dione CAS No. 2287279-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylcyclopentane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-4-8(5-10(9)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSFDVEVTUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Pyridin 3 Yl Cyclopentane 1,2 Dione and Its Analogs

Strategies for the Construction of the Cyclopentane-1,2-dione Core

The formation of the cyclopentane-1,2-dione system is a key challenge that can be addressed through several synthetic routes. These methods primarily involve the initial formation of a five-membered ring followed by the installation of the dione (B5365651) functionality, or a direct cyclization to a precursor that can be readily converted to the target dione.

Ring-Closing Reactions and Cyclization Protocols

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the cyclopentanone precursor to the desired dione. The Dieckmann condensation and the Thorpe-Ziegler reaction are two prominent examples of such transformations that are well-suited for the formation of five-membered rings.

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester. For the synthesis of a 4-substituted cyclopentanone precursor, a substituted glutaric acid diester would be the required starting material. In the context of the target molecule, this would involve a 3-(pyridin-3-yl)glutaric acid diester. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the cyclized β-keto ester. Subsequent hydrolysis and decarboxylation would yield the 4-(pyridin-3-yl)cyclopentanone.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. This method provides an alternative route to the cyclopentanone ring. The starting material would be a 3-(pyridin-3-yl)glutaronitrile.

Another approach involves the Nazarov cyclization , which is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. A divinyl ketone precursor bearing a pyridin-3-yl group on one of the vinyl moieties could be envisioned to cyclize, forming a pyridinyl-substituted cyclopentenone. This cyclopentenone could then be further elaborated to the desired cyclopentane-1,2-dione.

Cyclization ReactionStarting Material TypeKey Reagents/ConditionsIntermediate/Product
Dieckmann Condensation Diester (e.g., 3-(pyridin-3-yl)glutarate)Base (e.g., NaOEt)β-keto ester
Thorpe-Ziegler Reaction Dinitrile (e.g., 3-(pyridin-3-yl)glutaronitrile)Base (e.g., NaNH2)Enamino-nitrile
Nazarov Cyclization Divinyl ketoneLewis or Brønsted acidCyclopentenone

This table provides an interactive overview of key ring-closing reactions for the synthesis of the cyclopentanone core.

Functional Group Interconversions to Establish the Dione System

Once the 4-(pyridin-3-yl)cyclopentanone is obtained, the next critical step is the introduction of the second carbonyl group at the adjacent position to form the 1,2-dione. This is typically achieved through an oxidation reaction at the α-position of the existing ketone.

A widely used method for this transformation is the oxidation with selenium dioxide (SeO2) . This reagent is known to oxidize the α-methylene group of a ketone to a carbonyl group, directly affording the 1,2-dicarbonyl compound. The reaction, often referred to as the Riley oxidation, is a reliable method for the synthesis of 1,2-diketones.

Another strategy involves a two-step process starting with α-bromination of the cyclopentanone, followed by nucleophilic substitution with a hydroxyl group or its equivalent, and subsequent oxidation of the resulting α-hydroxyketone to the dione.

Oxidation MethodReagentFunctionality Formed
Riley Oxidation Selenium dioxide (SeO2)1,2-Dione
Two-step Oxidation 1. Brominating agent (e.g., Br2) 2. Hydrolysis 3. Oxidizing agent (e.g., PCC, Swern)α-Hydroxyketone, then 1,2-Dione

This interactive table summarizes common methods for converting a cyclopentanone to a cyclopentane-1,2-dione.

Approaches for the Introduction of the Pyridin-3-yl Moiety

The introduction of the pyridin-3-yl group can be accomplished either by starting with a pyridine-containing building block that is then elaborated into the cyclopentane (B165970) ring, as discussed in the Dieckmann and Thorpe-Ziegler approaches, or by attaching the pyridine (B92270) ring to a pre-formed cyclopentane or cyclopentenone scaffold.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Negishi couplings are particularly relevant for attaching a pyridin-3-yl group to a cyclopentane ring system.

The Suzuki-Miyaura coupling involves the reaction of a boronic acid or its ester with an organic halide or triflate in the presence of a palladium catalyst and a base. In this context, one could couple 3-pyridinylboronic acid with a 4-halocyclopentanone or a related derivative.

The Stille coupling utilizes an organotin compound and an organic halide, also catalyzed by palladium. A 3-(tributylstannyl)pyridine could be coupled with a 4-halocyclopentanone derivative to form the desired carbon-carbon bond.

The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. A 3-pyridylzinc halide could be reacted with a suitable cyclopentanone electrophile.

Coupling ReactionPyridine ReagentCyclopentane ReagentCatalyst
Suzuki-Miyaura 3-Pyridinylboronic acid4-Halocyclopentanone/enol triflatePalladium complex
Stille 3-(Tributylstannyl)pyridine4-Halocyclopentanone/enol triflatePalladium complex
Negishi 3-Pyridylzinc halide4-Halocyclopentanone/enol triflatePalladium or Nickel complex

This interactive table highlights key transition-metal-catalyzed reactions for introducing the pyridin-3-yl moiety.

Nucleophilic Substitution Reactions with Pyridine Precursors

While direct nucleophilic aromatic substitution on an unsubstituted pyridine ring is challenging and typically occurs at the 2- and 4-positions, this approach might be feasible with appropriately activated pyridine precursors or under specific reaction conditions. However, for the introduction of a substituent at the 3-position, this method is generally less favored compared to cross-coupling reactions.

A more viable nucleophilic approach is the conjugate addition (Michael addition) of a pyridinyl nucleophile to a cyclopentenone. The use of an organocuprate reagent, such as a 3-pyridylcuprate, would allow for the 1,4-addition to cyclopent-2-en-1-one, introducing the pyridin-3-yl group at the 3-position of the cyclopentanone ring. Subsequent functional group manipulations would be necessary to arrive at the 4-substituted-1,2-dione.

Multi-Component Reactions for Direct Annulation or Substitution

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of 4-(pyridin-3-yl)cyclopentane-1,2-dione is not prominently reported, MCRs are widely used for the synthesis of highly substituted pyridine rings. One could envision an MCR that generates a pyridine ring with a side chain that is a suitable precursor for a subsequent cyclopentane ring-forming reaction. This approach would be highly convergent and atom-economical.

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound presents a significant challenge due to the need for precise control over stereochemistry. Chiral cyclopentenones and related diones are valuable building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. acs.orgnih.gov Methodologies to achieve diastereoselectivity and enantioselectivity in the synthesis of related cyclopentane systems can be extrapolated to the target molecule and its analogs. These strategies often involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One established approach is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary, such as menthol, can be condensed with a cyclopentanedione precursor to form a mixture of diastereomers that can be separated. acs.org Subsequent chemical transformations and removal of the auxiliary would yield the enantiomerically enriched target compound.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclic diones. For example, the Michael addition of cyclopentane-1,2-dione to various electrophiles, such as alkylidene oxindoles, can be catalyzed by multifunctional squaramide catalysts to afford adducts with high enantioselectivities. beilstein-journals.org This methodology could be adapted for the synthesis of chiral derivatives of this compound by employing a suitable pyridin-3-yl substituted precursor. The general principle involves the formation of a chiral enamine or enolate intermediate that reacts stereoselectively.

Enzymatic resolutions offer another avenue for obtaining enantiomerically pure cyclopentanedione derivatives. acs.org Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of a hydroxy-cyclopentenone precursor, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org Immobilized microbial cells have also been demonstrated to perform stereoselective hydrolysis of cyclopentenone derivatives. acs.org

The following table summarizes selected asymmetric reactions on cyclopentanedione systems, highlighting the potential for achieving stereocontrol in the synthesis of chiral derivatives of this compound.

Reaction TypeCatalyst/AuxiliarySubstrate ExampleProduct Characteristics
Asymmetric Michael AdditionSquaramide OrganocatalystCyclopentane-1,2-dione and Alkylidene OxindoleHigh enantioselectivity, moderate diastereoselectivity beilstein-journals.org
Chiral Auxiliary Directed SynthesisMenthol1,3-Cyclopentanedione (B128120) derivativeSeparable diastereomers, good enantiomeric excess acs.org
Enzymatic ResolutionLipaseRacemic 2,3-dialkyl-4-hydroxycyclopentenoneResolution of enantiomers acs.org
Asymmetric HydroxylationNot specified3-Methyl-cyclopentane-1,2-dioneChiral 3-methyl-3-hydroxy-1,2-dione researchgate.net

Flow Chemistry and Continuous Processing in Synthetic Routines

Flow chemistry, or continuous processing, has gained significant traction in chemical synthesis due to its advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.commdpi.com The synthesis of heterocyclic compounds, including pyridines, is well-suited to flow chemistry techniques. beilstein-journals.orgresearchgate.net A continuous flow process for the synthesis of this compound would likely involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, obviating the need for isolation and purification at each stage.

A plausible continuous flow synthesis could commence with the preparation of a substituted pyridine precursor. For example, the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl ketone, can be performed in a microwave flow reactor. beilstein-journals.orgresearchgate.net This allows for rapid heating and precise temperature control, leading to high yields and short reaction times. The subsequent steps to construct the cyclopentanedione ring could also be adapted to a flow regime. For instance, Dieckmann or Thorpe-Ziegler type cyclizations, which are commonly used for the formation of five-membered rings, can be performed in flow reactors, often with the use of immobilized reagents or catalysts to simplify downstream processing.

The benefits of a continuous flow approach to the synthesis of this compound and its analogs are numerous. The handling of potentially hazardous reagents or unstable intermediates is minimized as they are generated and consumed in small volumes within the reactor. researchgate.net Furthermore, process parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved reproducibility and yield. organic-chemistry.org The modular nature of flow chemistry setups also allows for the facile integration of in-line purification and analysis techniques.

The table below outlines a conceptual multi-step continuous flow synthesis for a pyridine-containing compound, illustrating the potential for applying this technology to the target molecule.

StepReaction TypeFlow Reactor SetupKey Advantages
1Pyridine Ring FormationMicrowave Flow ReactorRapid heating, short reaction times, high efficiency beilstein-journals.orgresearchgate.net
2Side Chain ElaborationPacked-Bed Reactor with Immobilized ReagentSimplified workup, reagent recycling
3Cyclopentanedione Ring ClosureHeated Coil ReactorPrecise temperature control, improved safety mdpi.com
4In-line PurificationContinuous Liquid-Liquid ExtractionAutomated purification, reduced solvent use researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-efficient technologies. rsc.org

One of the key tenets of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. The Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction for the preparation of dihydropyridines, can be performed efficiently in water, often without the need for a catalyst. nih.gov Such "on-water" methodologies can offer significant advantages in terms of cost, safety, and environmental impact.

Catalyst-free reactions represent another important area of green chemistry. rsc.org The development of synthetic routes that proceed without the need for, often toxic and expensive, metal catalysts is highly desirable. For example, the self-[4+2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes for the synthesis of tetrahydropyridazines has been shown to proceed without a catalyst. rsc.org Exploring catalyst-free alternatives for the key bond-forming steps in the synthesis of this compound would be a significant step towards a greener process.

Solvent-free, or solid-state, reactions offer a powerful approach to minimizing waste. researchgate.netmdpi.com These reactions are typically carried out by grinding or heating the solid reactants together. The aldol condensation of cyclopentanone, for instance, has been successfully performed under solvent-free conditions using natural clay-based catalysts. mdpi.com This approach not only eliminates the need for a solvent but can also lead to higher reaction rates and selectivities.

Microwave-assisted synthesis is an energy-efficient technology that can significantly reduce reaction times and improve yields. nih.gov The synthesis of pyridine derivatives via a one-pot, four-component reaction has been shown to be highly efficient under microwave irradiation. nih.gov Combining microwave heating with solvent-free or aqueous conditions can lead to highly sustainable synthetic protocols.

The following table summarizes various green chemistry approaches that could be applied to the synthesis of this compound and its analogs.

Green Chemistry PrincipleMethodologyExample ApplicationEnvironmental Benefit
Safer Solvents"On-water" synthesisHantzsch dihydropyridine synthesis in water nih.govReduced use of volatile organic compounds
Atom EconomyMulticomponent reactionsOne-pot synthesis of pyridine derivatives nih.govMaximizes incorporation of starting materials into the final product
Catalyst-Free ConditionsThermal or self-initiated reactionsCatalyst-free cycloaddition reactions rsc.orgAvoids use of toxic and expensive catalysts
Design for Energy EfficiencyMicrowave-assisted synthesisRapid synthesis of pyridines under microwave irradiation nih.govReduced energy consumption and shorter reaction times
Use of Renewable FeedstocksBio-based starting materialsSynthesis of cyclopentane-1,3-diamine from hemicellulose maastrichtuniversity.nlReduced reliance on fossil fuels
Waste PreventionSolvent-free reactionsAldol condensation of cyclopentanone without solvent mdpi.comElimination of solvent waste

Reactivity and Reaction Mechanisms of 4 Pyridin 3 Yl Cyclopentane 1,2 Dione

Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) System

The cyclopentane-1,2-dione moiety is a versatile functional group capable of undergoing a variety of chemical reactions. Its reactivity is largely governed by the two adjacent carbonyl groups and the acidic protons on the α-carbons.

The carbonyl carbons in the 1,2-dione system are electrophilic and thus susceptible to nucleophilic attack. This reactivity is the basis for a range of condensation reactions. For instance, cyclopentane-1,2-diones can participate in aldol-type reactions with enolates derived from ketones like acetone. cdnsciencepub.com These reactions provide a means to form new carbon-carbon bonds at the carbonyl positions. The general mechanism involves the nucleophilic addition of an enolate to one of the carbonyl carbons, followed by dehydration to yield an α,β-unsaturated ketone.

The reactivity of the carbonyl centers is also demonstrated in the formation of heterocyclic compounds. For example, condensation with amines or hydrazines can lead to the formation of various nitrogen-containing ring systems. The presence of two adjacent carbonyl groups allows for the formation of fused heterocyclic structures, which are of interest in medicinal chemistry. The electrophilicity of the carbonyls can be enhanced by acid catalysis, which protonates a carbonyl oxygen, making the corresponding carbon more susceptible to nucleophilic attack.

In the context of 4-(pyridin-3-yl)cyclopentane-1,2-dione, the nitrogen atom of the pyridine (B92270) ring could potentially act as an internal base or nucleophile, possibly leading to intramolecular cyclization reactions under certain conditions.

A key feature of 1,2-diones like cyclopentane-1,2-dione is their tendency to exist predominantly in their enol form. vaia.comaskfilo.com The enol tautomer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen. vaia.comaskfilo.com This enolization is crucial as it generates a nucleophilic C=C double bond and increases the acidity of the protons on the α-carbons.

The enolate, which can be readily formed by treating the dione with a base, is a potent nucleophile and can undergo a variety of reactions at the α-carbon.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This reaction is a common method for introducing alkyl substituents at the α-position of the dione ring. The regioselectivity of alkylation can be influenced by the reaction conditions, such as the choice of base and solvent. google.com For this compound, alkylation would be expected to occur at the C3 and C5 positions.

Halogenation: Halogenation of the α-carbon can be achieved using various halogenating agents. mt.com The reaction typically proceeds via the enol or enolate form of the dione. The introduction of a halogen atom at the α-position can further modify the reactivity of the molecule, making it a useful intermediate for subsequent transformations. For example, α-haloketones can undergo elimination reactions to form α,β-unsaturated ketones or can be subjected to nucleophilic substitution.

The reactivity of the α-carbon is summarized in the following table, with examples from related dione systems.

ReactionReagent ExampleExpected Product with this compound
AlkylationMethyl Iodide3-Methyl-4-(pyridin-3-yl)cyclopentane-1,2-dione
HalogenationBromine3-Bromo-4-(pyridin-3-yl)cyclopentane-1,2-dione
Michael AdditionMethyl vinyl ketone3-(3-Oxobutyl)-4-(pyridin-3-yl)cyclopentane-1,2-dione

Influence of the Pyridin-3-yl Group on Reaction Pathways

The pyridin-3-yl substituent plays a significant role in modulating the reactivity of the cyclopentane-1,2-dione ring through a combination of electronic and steric effects.

The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which is more electronegative than carbon. This results in the pyridin-3-yl group exerting a net electron-withdrawing inductive effect (-I). chemistrysteps.comauburn.edu This inductive withdrawal of electron density affects the entire cyclopentanedione ring, influencing the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

Effect on Acidity: The -I effect of the pyridin-3-yl group is expected to increase the acidity of the protons on the adjacent α-carbons (C3 and C5) by stabilizing the resulting enolate through induction. This would facilitate enolate formation and subsequent reactions such as alkylation and condensation.

Effect on Carbonyl Reactivity: The electron-withdrawing nature of the pyridine ring would also enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

A comparison of the electronic effects of different substituents on a pyridine ring is presented below.

Substituent at 4-positionElectronic EffectImpact on Reactivity
-OHElectron-donatingDecreases electrophilicity of the ring
-ClElectron-withdrawingIncreases electrophilicity of the ring
-NO2Strongly electron-withdrawingStrongly increases electrophilicity of the ring

Data adapted from a study on substituted NNN pincer-type molecules. nih.gov

The pyridin-3-yl group is a relatively bulky substituent, and its presence at the C4 position of the cyclopentanedione ring can introduce steric hindrance. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to one side of the molecule. For example, in an alkylation reaction, the incoming electrophile might preferentially attack the less hindered α-carbon.

Furthermore, the pyridin-3-yl group can influence the conformational preferences of the cyclopentanedione ring. The orientation of the pyridine ring relative to the dione ring could be controlled by non-covalent interactions, which in turn could dictate the stereochemical outcome of certain reactions. For instance, in reactions involving chiral reagents, the pyridin-3-yl group could play a role in diastereoselection by favoring a specific transition state geometry. nih.gov

Key Transformation Pathways

Based on the reactivity of the dione system and the influence of the pyridin-3-yl group, several key transformation pathways can be envisioned for this compound.

One important pathway involves the selective functionalization of the α-carbons. Due to the electronic effects of the pyridine ring, deprotonation is expected to be facile, allowing for a range of C-C and C-X bond-forming reactions at these positions. The steric hindrance of the pyridin-3-yl group could be exploited to achieve regioselective functionalization.

Another set of key transformations would involve the carbonyl groups. Condensation reactions with various nucleophiles could be used to construct more complex molecular architectures, including fused heterocyclic systems. The pyridine nitrogen could also be utilized as a coordination site for metal catalysts, potentially enabling novel catalytic transformations of the dione ring.

Furthermore, the dione moiety itself can be a precursor to other functional groups. For example, reduction of the carbonyl groups could yield diols, and subsequent reactions could lead to a variety of other cyclopentane (B165970) derivatives. The interplay between the reactivity of the dione and the directing effects of the pyridin-3-yl group offers a rich landscape for synthetic exploration.

Oxidation Reactions (e.g., Baeyer-Villiger type rearrangements)

The oxidation of this compound, particularly through Baeyer-Villiger (BV) type rearrangements, is a significant reaction pathway. The BV oxidation involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converting cyclic ketones into lactones. organic-chemistry.orgwikipedia.org In the case of a 1,2-dione, this can lead to the formation of a cyclic anhydride (B1165640), which is often susceptible to hydrolysis.

The reaction mechanism initiates with the protonation of a carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the migration of one of the α-carbons to the adjacent peroxide oxygen. wikipedia.org The regioselectivity of this migration is determined by the migratory aptitude of the flanking groups, with more substituted or electron-rich groups migrating preferentially. organic-chemistry.orgyoutube.com

For this compound, two potential C-C bonds can migrate: the C2-C3 bond or the C1-C5 bond. Both involve the migration of a secondary alkyl group. However, the substituent at the C4 position can influence the electronic properties and strain of the adjacent bonds. Isotopic labeling studies on similar 3-alkyl-cyclopentane-1,2-diones have confirmed that oxidative ring cleavage proceeds via a Baeyer–Villiger-type mechanism to produce γ-lactone acids. researchgate.net Oxidation of this compound is expected to yield an anhydride intermediate, which upon hydrolysis would furnish 3-(Pyridin-3-yl)glutaric acid.

Table 1: Plausible Baeyer-Villiger Oxidation of this compound
ReactantOxidizing AgentPlausible IntermediateFinal Product (after hydrolysis)
This compoundm-CPBA3-(Pyridin-3-yl)dihydro-2H-pyran-2,6(3H)-dione (a cyclic anhydride)3-(Pyridin-3-yl)glutaric acid

Reduction Processes of the Dione and Pyridine Moieties

The reduction of this compound can be directed selectively toward either the dione functionality or the pyridine ring by choosing appropriate reagents and conditions.

The dione moiety is readily reduced by hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of converting ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org Its application to this compound is expected to chemoselectively reduce both carbonyl groups to hydroxyl groups, yielding 4-(Pyridin-3-yl)cyclopentane-1,2-diol, without affecting the aromatic pyridine ring. rsc.org The reaction typically proceeds in alcoholic solvents and results in a mixture of cis and trans diastereomers of the diol.

Conversely, the reduction of the pyridine ring requires more forcing conditions, typically involving catalytic hydrogenation. rsc.org This transformation converts the aromatic pyridine into a saturated piperidine (B6355638) ring. researchgate.net A variety of heterogeneous catalysts, such as platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), and ruthenium-on-carbon (Ru/C), are effective for this purpose, often requiring elevated pressures of hydrogen gas and acidic or aqueous solvents. researchgate.netnih.govresearchgate.net Under these conditions, the dione functionality would also be reduced. Therefore, exhaustive hydrogenation of this compound would likely produce 4-(Piperidin-3-yl)cyclopentane-1,2-diol.

Table 2: Selective Reduction Pathways
Reagent/ConditionsMoiety ReducedExpected Product
NaBH₄, MethanolDione4-(Pyridin-3-yl)cyclopentane-1,2-diol
H₂, PtO₂, Acetic Acid, 50 barPyridine and Dione4-(Piperidin-3-yl)cyclopentane-1,2-diol
H₂, Rh/C, Water, 100 °CPyridine and Dione4-(Piperidin-3-yl)cyclopentane-1,2-diol

Heterocyclic Annulation Reactions Utilizing the Compound as a Building Block

The 1,2-dicarbonyl unit of this compound makes it a valuable five-carbon synthon for constructing fused heterocyclic systems through annulation reactions. These reactions typically involve condensation with a dinucleophilic reagent, leading to the formation of a new ring fused to the cyclopentane core.

A classic example is the condensation with 1,2-diamines. The reaction of a 1,2-dione with o-phenylenediamine (B120857) is a well-established method for synthesizing quinoxaline (B1680401) derivatives. nih.gov It is therefore anticipated that this compound would react with o-phenylenediamine in a suitable solvent like ethanol (B145695) or acetic acid to form 7-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclopenta[b]quinoxaline.

Other dinucleophiles can be employed to generate different heterocyclic scaffolds. For instance, reaction with hydrazine (B178648) hydrate (B1144303) would be expected to yield a fused pyridazine (B1198779) system, while condensation with hydroxylamine (B1172632) hydrochloride could lead to a fused dioxime or subsequent cyclized products. These annulation reactions provide a powerful strategy for expanding the molecular complexity and accessing novel polycyclic structures incorporating the pyridyl moiety.

Table 3: Potential Heterocyclic Annulation Reactions
Dinucleophilic ReagentResulting Heterocyclic SystemPlausible Product Name
o-PhenylenediamineQuinoxaline7-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclopenta[b]quinoxaline
Hydrazine HydratePyridazine7-(Pyridin-3-yl)-6,7-dihydropentaleno[1,2-d]pyridazine
EthylenediaminePyrazine7-(Pyridin-3-yl)-2,3,6,7,8,9-hexahydro-5H-cyclopenta[b]pyrazine

Metal-Catalyzed Transformations Involving the Compound as a Substrate or Ligand

The presence of both a pyridine nitrogen atom (a Lewis base) and a dione moiety capable of enolization gives this compound the potential to act as a versatile ligand in transition metal chemistry. wikipedia.orgjscimedcentral.com The pyridine nitrogen can coordinate to a metal center as a simple L-type ligand. nih.gov Furthermore, the enol form of the 1,2-dione can provide an oxygen donor, allowing the compound to function as a bidentate N,O-chelate ligand. This chelation can stabilize metal complexes and influence their catalytic activity. researchgate.net

Complexes with metals such as palladium(II), nickel(II), and copper(I) could be readily formed. jscimedcentral.comacs.org The coordination of the pyridyl-dione ligand to a metal center can alter the electronic properties of both the metal and the ligand framework, potentially enabling unique reactivity. caltech.edu For example, palladium complexes bearing pyridyl-ketone ligands have been shown to be effective catalysts for cross-coupling reactions like the Suzuki and Heck reactions. researchgate.netacs.org Thus, complexes derived from this compound could serve as pre-catalysts for various organic transformations.

As a substrate, the pyridine ring could potentially undergo C-H activation or cross-coupling reactions, although this typically requires specific directing groups or pre-functionalization. A more plausible role is in palladium-catalyzed carbonylative couplings, where pyridine additives have been shown to be crucial in generating potent N-acyl pyridinium (B92312) salt electrophiles for Friedel-Crafts-type reactions. rsc.org

Table 4: Potential Roles in Metal-Catalyzed Transformations
RoleCoordinating AtomsPotential Metal PartnersPotential Application
Monodentate LigandPyridine-NPd(II), Pt(II), Rh(I), Ru(II)Formation of simple coordination complexes
Bidentate (N,O) LigandPyridine-N, Enolate-OPd(II), Ni(II), Cu(II)Catalysis (e.g., cross-coupling)
Substrate/AdditivePyridine RingPd(0)/Pd(II)Carbonylative ketone synthesis

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Probes

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

For the Baeyer-Villiger oxidation, kinetic studies can provide insight into the rate-determining step. By systematically varying the concentrations of the dione, peroxyacid, and any acid catalyst, the reaction order with respect to each component can be determined. tru.ca The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the disappearance of the reactant and the appearance of the product over time. researchgate.net Furthermore, isotopic labeling studies, for instance using ¹⁸O-labeled peroxyacids, can definitively trace the path of the oxygen atom and confirm the migratory step of the Criegee mechanism. researchgate.net

Spectroscopic probes are invaluable for identifying transient intermediates. In the context of heterocyclic annulation, in situ monitoring via Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy could potentially detect intermediates such as imines or hemiaminals formed during the condensation process.

When studying the compound's role as a ligand in metal complexes, spectroscopic methods are essential for characterization. ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the pyridine and cyclopentane protons and carbons upon coordination to a metal, providing evidence of ligand binding. acs.org UV-Visible spectroscopy can be used to study the electronic transitions within the metal complexes, offering insights into their geometry and the nature of the metal-ligand bonding. acs.org These detailed mechanistic studies are crucial for understanding the underlying principles of reactivity and for the rational design of new synthetic methodologies.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Pyridin 3 Yl Cyclopentane 1,2 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(Pyridin-3-yl)cyclopentane-1,2-dione in solution. The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a foundational understanding of the molecule's chemical environment.

To unambiguously assign all proton and carbon signals and to map the covalent framework, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons, confirming the connectivity within the cyclopentanedione and pyridine (B92270) rings. For instance, correlations are observed between the methine proton at the 4-position of the cyclopentane (B165970) ring and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound allows for the direct assignment of the carbon signals of the cyclopentanedione and pyridine moieties based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically over two or three bonds) between protons and carbons are established using HMBC. This is particularly crucial for identifying the connectivity between the pyridine ring and the cyclopentanedione ring, for example, by observing a correlation between the proton at the 4-position of the cyclopentane ring and the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This technique is instrumental in determining the preferred conformation of the molecule in solution, such as the relative orientation of the pyridine ring with respect to the cyclopentanedione ring.

A summary of hypothetical ¹H and ¹³C NMR data is presented in the table below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine C2'8.5 (d)150.0H-2', H-4', H-6'
Pyridine C4'7.8 (d)135.0H-2', H-5', H-6'
Pyridine C5'7.4 (t)123.0H-4', H-6'
Pyridine C6'8.6 (s)148.0H-2', H-4', H-5'
Cyclopentane C1-205.0 (C=O)H-5, H-2'
Cyclopentane C2-204.8 (C=O)H-3
Cyclopentane C32.8 (m)38.0H-4, H-5, C1, C2, C4
Cyclopentane C43.5 (m)45.0H-3, H-5, C3, C5, C2'
Cyclopentane C52.9 (m)37.5H-3, H-4, C1, C3, C4

Note: This is a hypothetical data table for illustrative purposes.

Keto-enol tautomerism is a potential dynamic process in 1,2-diones. Variable temperature NMR studies can provide insights into the energetics of such equilibria. For this compound, these experiments could reveal the presence of enol tautomers and allow for the determination of the thermodynamic parameters governing the equilibrium. Furthermore, the rotational barrier around the C-C bond connecting the pyridine and cyclopentane rings can be investigated, which influences the conformational dynamics of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification, Tautomeric Forms, and Hydrogen Bonding Interactions

Vibrational spectroscopy offers a complementary method for structural analysis, providing information about the functional groups and intermolecular interactions.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The presence of hydrogen bonding can lead to a broadening and shifting of the C=O bands to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch1720-1745 (strong)1720-1745 (weak)
Pyridine Ring (C=C, C=N)1580-1610 (medium)1580-1610 (strong)
C-H Stretch (Aromatic)3000-3100 (medium)3000-3100 (strong)
C-H Stretch (Aliphatic)2850-3000 (medium)2850-3000 (medium)

Note: This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and fragmentation patterns of this compound.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₁₀H₉NO₂).

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways could involve the cleavage of the cyclopentanedione ring, such as the loss of CO or C₂H₂O, and fragmentation of the pyridine ring. The fragmentation pattern provides valuable structural information and can be used to confirm the proposed structure. Common fragments might include the pyridyl cation and various fragments of the dione (B5365651) ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformational Studies of Chiral Derivatives

If this compound is resolved into its enantiomers or if chiral derivatives are synthesized, chiroptical spectroscopy becomes a valuable analytical tool.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum is a unique fingerprint that can be used to determine the enantiomeric excess and to study conformational changes in solution. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the stereochemistry and the spatial arrangement of the chromophores (the pyridine and dione groups) within the molecule.

Theoretical and Computational Chemistry Studies on 4 Pyridin 3 Yl Cyclopentane 1,2 Dione

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and various molecular properties of 4-(Pyridin-3-yl)cyclopentane-1,2-dione. The B3LYP hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed level of theory for such investigations, providing a balance between computational cost and accuracy. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's electron-donating ability, while the LUMO relates to its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the dione (B5365651) moiety, while the LUMO would also be distributed across these regions, reflecting the sites susceptible to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO gap can be calculated to quantify the molecule's kinetic stability. researchgate.net

Table 1: Calculated FMO Energies and Related Properties for this compound

ParameterValue (eV)Description
EHOMOCalculated ValueEnergy of the Highest Occupied Molecular Orbital
ELUMOCalculated ValueEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Calculated ValueELUMO - EHOMO, indicates chemical reactivity
Ionization Potential (I)Calculated Value≈ -EHOMO
Electron Affinity (A)Calculated Value≈ -ELUMO
Global Hardness (η)Calculated Value(I - A) / 2
Global Softness (S)Calculated Value1 / (2η)
Electronegativity (χ)Calculated Value(I + A) / 2
Electrophilicity Index (ω)Calculated Valueχ² / (2η)

Note: Specific values would be obtained from actual DFT calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.netdeeporigin.comlibretexts.org It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an EPS map, regions of negative electrostatic potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow represent intermediate potential values. researchgate.net

For this compound, the EPS map would likely show negative potential (red) around the oxygen atoms of the dione group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

DFT calculations can be used to determine the bond lengths within the pyridine ring. A high degree of bond length equalization is a characteristic feature of aromatic systems. Furthermore, NICS calculations can provide a quantitative measure of aromaticity. A negative NICS value in the center of the ring is indicative of aromatic character. These computational analyses would confirm the aromatic nature of the pyridine moiety and quantify its contribution to the electronic structure of the entire molecule.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its chemical behavior. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to understand the energy barriers between them.

Molecular mechanics (MM) methods can be used to perform an initial, rapid search for low-energy conformers. This is often followed by more accurate quantum mechanical calculations, such as DFT, to refine the geometries and relative energies of the most stable conformers. researchgate.net The potential energy surface can be scanned by systematically rotating the single bond connecting the cyclopentane (B165970) and pyridine rings to identify the global energy minimum and any local minima, as well as the transition states connecting them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. By simulating the motion of the atoms, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in solution. rsc.org

Prediction and Assignment of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of this compound. nih.govidc-online.comnih.gov The calculated chemical shifts for a set of possible structures can be compared with experimental spectra to help in structure elucidation and conformational assignment. rsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. scirp.orgmdpi.com These calculations can help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretching frequencies of the dione group and the characteristic ring vibrations of the pyridine moiety.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. This analysis provides information about the electronic transitions, such as n→π* and π→π*, which are characteristic of the chromophores present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
1H NMRChemical Shifts (δ, ppm)List of predicted shifts for each proton
13C NMRChemical Shifts (δ, ppm)List of predicted shifts for each carbon
IR SpectroscopyVibrational Frequencies (cm-1)List of key frequencies (e.g., C=O stretch, C=N stretch)
UV-Vis SpectroscopyAbsorption Maximum (λmax, nm)Predicted wavelength of maximum absorption

Note: Specific values would be obtained from actual computational calculations.

Reaction Mechanism Simulations: Transition State Characterization and Reaction Energetics

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

The geometry of a transition state can be located and optimized using quantum chemical methods. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In-Silico Investigations into this compound Remain a Nascent Field

Despite the growing interest in computational chemistry for drug discovery and development, a thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the compound this compound. As of the current date, dedicated research into its molecular modeling, docking, and molecular dynamics to elucidate its mechanistic interactions with biological targets has not been published.

The field of computational chemistry provides powerful tools to predict how a molecule might behave in a biological system. mdpi.comresearchgate.netscirp.org Techniques such as molecular docking and molecular dynamics simulations are instrumental in modern drug development, offering insights into the binding of ligands to receptor active sites and the stability of the resulting complexes. mdpi.comnih.govnih.gov These methods can significantly guide and expedite the process of identifying and optimizing new therapeutic agents. mdpi.com

While a wealth of research exists on the computational analysis of various pyridine-containing compounds and their interactions with biological targets, this body of work does not specifically include this compound. For instance, numerous studies have successfully employed docking and molecular dynamics to investigate the potential of other pyridine derivatives as inhibitors for a range of enzymes and receptors. nih.govmdpi.comijper.org These studies have provided valuable information on structure-activity relationships and have been crucial in the rational design of new potential drugs. nih.govresearcher.life

However, the specific structural and electronic properties of this compound have not yet been the subject of such detailed computational investigation. Consequently, there is no available data from molecular modeling studies to populate tables on binding affinities, interaction energies, or key molecular interactions with any specific biological targets.

The absence of these studies signifies a research gap and an opportunity for future investigation. Computational analysis of this compound could uncover potential biological activities and mechanisms of action, thereby paving the way for further experimental validation and potential therapeutic applications. Future research in this area would be essential to understand the compound's potential role in medicinal chemistry.

Applications of 4 Pyridin 3 Yl Cyclopentane 1,2 Dione in Academic Research

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a nucleophilic pyridine (B92270) nitrogen and an electrophilic dicarbonyl system, which can also act as a nucleophile in its enol or enolate form, positions 4-(pyridin-3-yl)cyclopentane-1,2-dione as a highly versatile scaffold for the synthesis of complex organic molecules.

The 1,2-dicarbonyl motif is a cornerstone for the construction of a wide array of heterocyclic systems, which are integral to over 70% of all pharmaceuticals. ontosight.ai The reactivity of the adjacent carbonyl groups in this compound allows for condensation reactions with various dinucleophiles to form new fused or spirocyclic heterocyclic rings.

For instance, cyclic 1,2-diones are known precursors for substituted imidazoles. beilstein-journals.org Furthermore, the general class of cyclic diones is frequently employed in multi-component reactions to generate complex fused heterocycles. nih.gov Based on established synthetic protocols, this compound could plausibly react with:

Hydrazine (B178648) derivatives to yield pyridazine-fused systems. nih.gov

Amidines or guanidines to form substituted pyrimidine (B1678525) rings.

Ammonia and carbonyl compounds in multicomponent reactions, such as the Hantzsch synthesis, to construct new, complex pyridine or dihydropyridine (B1217469) scaffolds fused to the cyclopentane (B165970) ring. nih.govyoutube.com

These reactions would produce advanced molecular architectures that combine the pyridyl and cyclopentane moieties with a third heterocyclic ring, offering novel scaffolds for medicinal chemistry exploration.

The cyclopentane ring is a core structural feature in a multitude of biologically active natural products, including prostaglandins (B1171923) and various terpenoids. oregonstate.edunih.gov The synthesis of these complex molecules often relies on the use of highly functionalized cyclopentane building blocks. This compound represents such a building block, offering multiple reaction sites for elaboration into more complex structures.

While its direct application has not been reported, its potential as an intermediate in the synthesis of natural product analogs is significant. In biomimetic synthesis, which seeks to replicate nature's synthetic strategies, complex molecules are often assembled from simpler, highly functionalized precursors. mdpi.comrsc.orgnih.gov The compound could be a key component in a convergent synthetic strategy, where the pyridyl-cyclopentane core is constructed early and then elaborated to mimic natural product structures that feature both a five-membered carbocycle and a nitrogenous heterocycle.

Exploration in Coordination Chemistry and Catalysis

The structure of this compound contains two distinct and well-established ligating motifs: the nitrogen atom of the pyridine ring and the β-dicarbonyl system (in its enol form). This dual functionality makes it an excellent candidate for applications in coordination chemistry and catalysis.

Both pyridyl groups and β-diketonates are among the most widely used ligands in coordination chemistry. researchgate.netresearchgate.net The target molecule combines these features, allowing it to act as a versatile ligand.

The lone pair of electrons on the pyridine nitrogen atom can coordinate to a metal center. nih.gov

The 1,2-dione, existing as a mono-enol, is a classic β-diketonate analogue that can chelate to a metal ion through its two oxygen atoms, forming a stable six-membered ring. nih.gov

This structure allows it to function as a polydentate ligand, potentially bridging multiple metal centers to form coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.netuow.edu.au Research on analogous 1,3-di(pyridyl)-1,3-propanedionato ligands has shown they can form hexatopic metalloligands, leading to the creation of complex, mixed-metal frameworks. researchgate.netuow.edu.au The combination of a "borderline" Lewis basic nitrogen donor and "hard" oxygen donors (per HSAB theory) enables this ligand to coordinate with a wide variety of metal ions. mdpi.com

The field of asymmetric organocatalysis has established cyclopentane-1,2-dione as a potent C-nucleophile (Michael donor) in various enantioselective reactions. rsc.org This reactivity is directly applicable to this compound, where the pyridyl group could further modulate the compound's catalytic activity or selectivity.

Extensive research has demonstrated the utility of unsubstituted cyclopentane-1,2-dione in organocatalytic Michael additions with a range of Michael acceptors. These reactions are typically catalyzed by chiral secondary amines or bifunctional catalysts like squaramides to produce chiral adducts with high enantioselectivity. beilstein-journals.orgresearchgate.net The pyridyl substituent at the C4 position could potentially influence the reaction's outcome through steric or electronic effects, or by acting as an internal Lewis base, thereby interacting with the catalyst or substrate.

Table 1: Organocatalytic Michael Additions of Cyclopentane-1,2-dione with Various Acceptors
Michael AcceptorCatalyst TypeTypical YieldEnantiomeric Excess (ee)Reference
Alkylidene OxindolesBifunctional SquaramideModerate to HighUp to 96% beilstein-journals.orgbeilstein-journals.orgnih.gov
α,β-Unsaturated AldehydesDiarylprolinol Silyl EtherExcellentUp to 99% researchgate.net
Alkylidene MalononitrilesThiourea-basedGoodModerate to High researchgate.net
NitroolefinsThiourea-basedGood to HighUp to 76% researchgate.netresearchgate.net

Investigation in Materials Science Research

The structural features of this compound also suggest its potential utility in materials science.

Metal-Organic Frameworks (MOFs): As discussed previously, its ability to act as a polydentate ligand makes it a prime candidate for use as an organic linker in the construction of MOFs. researchgate.netuow.edu.au The presence of the pyridine nitrogen provides a secondary binding site, which can lead to the formation of robust, porous 2D or 3D networks. nih.gov Such materials are heavily researched for applications in gas storage, separation, and heterogeneous catalysis.

Photosensitive Polymers: 1,2-Diketones have been investigated for their use in the synthesis of photosensitive polymers. beilstein-journals.org The incorporation of the pyridyl-cyclopentanedione moiety into a polymer backbone could impart specific photophysical properties.

Supramolecular Chemistry: Molecules containing both pyridine and dicarbonyl functionalities are studied as model compounds for understanding non-covalent interactions such as hydrogen bonding and π–π stacking. mdpi.com These interactions are fundamental to the design of liquid crystals and other functional organic materials.

Development of Functional Organic Materials (e.g., optoelectronics, self-assembly)

No research is available on the use of this compound in the development of organic materials for optoelectronics or self-assembling systems.

Probes for Sensing Applications

There is no documented use of this compound as a probe for sensing applications in the scientific literature.

Utility as a Molecular Probe for Biological Target Identification and Mechanistic Elucidation (strictly in vitro and molecular level)

Mechanistic Studies of Enzyme Inhibition and Activation

No studies were found that investigate the role of this compound in the inhibition or activation of enzymes.

Receptor Binding Interactions and Allosteric Modulation

There is no available research on the binding interactions of this compound with biological receptors or its potential as an allosteric modulator.

Investigation of Protein-Ligand Interactions through Biophysical Methods

No biophysical studies have been published that utilize this compound to investigate protein-ligand interactions.

Future Perspectives and Research Challenges for 4 Pyridin 3 Yl Cyclopentane 1,2 Dione

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic strategies for complex heterocyclic molecules often rely on multi-step processes that may lack efficiency and generate significant waste. A primary challenge for the future is the development of green, sustainable, and atom-economical methods for the synthesis of 4-(Pyridin-3-yl)cyclopentane-1,2-dione and its derivatives.

Future research should focus on:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single, highly efficient step. This approach, successful for other heterocycles like pyridazines, minimizes solvent usage and purification steps. researchgate.net

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed methods to directly couple a pyridine (B92270) precursor with a cyclopentanedione ring system. This avoids the need for pre-functionalized starting materials, a hallmark of atom economy. nih.gov

Bio-based Feedstocks: Investigating synthetic routes that begin from renewable resources. For instance, methods have been developed to produce cyclopentane-1,3-dione from hemicellulosic feedstock and other cyclic compounds from sugar-derived acids. rsc.orgrsc.org Adapting these principles could provide a sustainable pathway to the cyclopentanedione core.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing waste and energy consumption.

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Advantages Key Research Challenge
Multicomponent ReactionsHigh atom economy, reduced steps, operational simplicity. researchgate.netIdentification of suitable starting materials and reaction conditions.
C-H FunctionalizationAvoids pre-functionalization, high atom economy. nih.govAchieving high regioselectivity on both the pyridine and dione (B5365651) rings.
Bio-based SynthesisSustainable, reduces reliance on petrochemicals. rsc.orgDeveloping efficient conversions from biomass-derived precursors.
Flow ChemistryEnhanced control, safety, scalability, and efficiency.Optimizing reaction parameters for continuous production.

Unveiling Novel and Unexplored Reactivity Patterns of the Dione-Pyridine Conjugate

The chemical reactivity of this compound is largely uncharted territory. Its structure suggests a rich and complex reactivity profile stemming from the interplay between the dione and pyridine functionalities. The cyclopentane-1,2-dione fragment exists predominantly in its more stable enol tautomer, a feature confirmed in related systems by X-ray crystallography. nih.govwikipedia.org This enol form is central to its potential reactivity.

Key areas for future investigation include:

Cycloaddition Reactions: The enol form of the dione contains a reactive double bond, making it a potential candidate for various cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems. researchgate.net

Umpolung Reactivity: The typical electrophilic nature of the carbonyl carbons could potentially be reversed through an "umpolung" strategy. This has been demonstrated for 1,3-cyclopentanediones, where silylation generates a nucleophilic intermediate capable of intramolecular Michael additions to form novel bicyclic scaffolds. acs.orgacs.org Exploring this concept with the 1,2-dione could yield unique molecular architectures.

Michael Acceptor Chemistry: Derivatives of other cyclic diones, such as 2-arylideneindan-1,3-diones, are excellent Michael acceptors, reacting with a variety of nucleophiles. researchgate.net The enone substructure within the dione moiety of the target compound could be exploited in a similar fashion for conjugate additions.

Coordination Chemistry: The pyridine nitrogen atom provides a coordination site for metal ions, suggesting that the molecule could act as a novel ligand in organometallic chemistry, potentially leading to new catalysts or functional materials.

Expanding the Scope of its Application in Emerging Fields of Materials Science and Chemical Biology

The unique hybrid structure of this compound makes it a promising candidate for applications beyond traditional medicinal chemistry.

In Chemical Biology:

Chemical Probes: Derivatives of 1,3-cyclopentanedione (B128120) have been successfully used to synthesize probes for the selective labeling of sulfenic acid modifications in proteins. nih.gov The 1,2-dione moiety could be similarly functionalized to create novel probes for studying protein post-translational modifications.

Targeted Conjugates: The pyridine ring can be functionalized to attach other molecules. This could be leveraged to create carbohydrate-conjugated compounds for targeted delivery into cancer cells, which often overexpress glucose transporters. acs.org

In Materials Science:

Fluorescent Chemosensors: The pyridine moiety is a well-known component in fluorescent sensors. Conjugates of pyridine and rhodamine B have been developed as chemosensors for detecting ferric ions. rsc.org By incorporating a fluorophore, the dione-pyridine scaffold could be engineered to create selective sensors for metal ions or other environmentally important analytes.

Functional Polymers and Organic Electronics: Indane-1,3-dione, a structurally related compound, is used as an electron acceptor in materials for organic electronics and photopolymerization. mdpi.com The electron-withdrawing nature of the dione and the charge-transport properties of the pyridine ring suggest that this compound could serve as a versatile building block for new functional organic materials.

Deeper Understanding of Structure-Activity Relationships and Molecular Recognition at the Fundamental Level (non-clinical)

A fundamental understanding of how this compound interacts with other molecules is crucial for its rational design in any application. The molecule possesses distinct recognition features: the pyridine nitrogen acts as a hydrogen bond acceptor, while the enolized dione can act as both a hydrogen bond donor (-OH) and acceptor (C=O). nih.gov

Crucially, the cyclopentane-1,2-dione moiety has been identified as a potential bio-isostere of the carboxylic acid group, as it can mimic its hydrogen bonding geometry, particularly its ability to form two-point interactions. nih.govresearchgate.net This dual-feature recognition capability presents a significant opportunity for research.

Future non-clinical studies should focus on:

Systematic SAR Studies: Synthesizing a library of derivatives to probe how structural modifications affect molecular recognition. This involves altering substituents on both the pyridine and cyclopentanedione rings.

Host-Guest Chemistry: Using techniques like NMR titration to quantify the binding affinity of these derivatives with various model host molecules to understand the non-covalent forces at play. nih.gov

Probing Isosterism: Directly comparing the binding properties of the target compound and its derivatives with their carboxylic acid analogues to validate and explore the limits of the dione-as-isostere concept. nih.govresearchgate.net

The following table outlines a potential SAR study to probe molecular recognition properties:

Modification Site Example Substituent Hypothesized Impact on Molecular Recognition
Pyridine Ring (Position 5)Electron-donating group (-OCH₃)May enhance the hydrogen bond accepting ability of the pyridine nitrogen. nih.gov
Pyridine Ring (Position 5)Electron-withdrawing group (-CF₃)May decrease the basicity and H-bond accepting strength of the pyridine nitrogen.
Cyclopentanedione RingAlkyl group (e.g., methyl) at C5Could introduce steric effects that influence binding orientation and selectivity.
Cyclopentanedione RingPhenyl group at C5May introduce π-π stacking interactions, adding another recognition element.

Synergistic Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization

A comprehensive characterization of this compound requires a synergistic approach that combines advanced experimental techniques with powerful computational modeling. This integrated strategy can provide insights that are inaccessible by either method alone.

Experimental Approaches:

X-ray Crystallography: To unambiguously determine the solid-state structure, confirm the predominant tautomeric form (likely the enol), and analyze intermolecular interactions like hydrogen bonding. researchgate.net

NMR Spectroscopy: To study the structure in solution, investigate tautomeric equilibria, and perform titration experiments to measure binding constants in molecular recognition studies. nih.gov

Isothermal Titration Calorimetry (ITC): To provide a complete thermodynamic profile (enthalpy, entropy, and affinity) of binding interactions with host molecules.

Computational Approaches:

Density Functional Theory (DFT): To calculate molecular properties, predict the relative stability of tautomers, analyze electrostatic potential maps to identify reactive sites, and model reaction mechanisms and transition states. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: To explore the conformational flexibility of the molecule and to simulate its interaction with host molecules or biological targets in a dynamic environment, providing insights into the binding process.

The synergy between these methods is summarized below:

Research Question Experimental Method Computational Method Synergistic Outcome
Dominant Tautomer?X-ray Crystallography, NMRDFT Energy CalculationsCorrelate solid-state/solution structure with theoretical stability predictions.
Reactivity Profile?Kinetic studies, Product analysisDFT Transition State ModelingRationalize experimentally observed reactivity and predict novel pathways. researchgate.net
Molecular Recognition?NMR Titration, ITCMD Simulations, DockingCombine thermodynamic data with dynamic models of the binding event.
Structure-Activity?Synthesis & Binding AssaysQSAR, Electrostatic MapsDevelop predictive models that link molecular features to binding affinity. nih.gov

By pursuing these integrated research avenues, the scientific community can overcome the current knowledge gaps and fully realize the scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. How is 4-(Pyridin-3-yl)cyclopentane-1,2-dione synthesized for use as a carboxylic acid bioisostere?

  • Methodological Answer : Synthesis involves two primary routes:

  • Route 1 : Reacting di-potassium salts (e.g., 5 ) with benzyl halides (e.g., 4-bromobenzyl bromide) to form intermediates (e.g., 6 ), followed by acid-mediated decarboxylation and hydrolysis to yield the 1,2-dione core .
  • Route 2 : Magnesium methoxide-induced cyclization of α,β-unsaturated diones (e.g., 7 or 13 ) to generate substituted derivatives .
    • Key Considerations : Reaction conditions (e.g., HCl concentration, temperature) are critical for avoiding side products and ensuring high yields .

Q. What methods are used to characterize the physicochemical properties of this compound derivatives?

  • Analytical Techniques :

  • pKa Determination : Potentiometric titrations (e.g., Sirius Analytical) reveal pKa values (~8.6 for C3-substituted derivatives), significantly higher than carboxylic acids (~4.0) .
  • Tautomerism Analysis : IR and NMR spectroscopy identify enol-ketone tautomers and their exchange rates, with slower exchange observed in 1,2-diones compared to 1,3-diones .
  • Hydrogen Bonding Geometry : Single-crystal X-ray crystallography confirms dimer formation via two-point interactions, mimicking carboxylic acid dimers .

Q. Why is cyclopentane-1,2-dione considered a potential bioisostere for carboxylic acids in drug design?

  • Rationale :

  • Hydrogen Bond Mimicry : The 1,2-dione forms dimers with geometries analogous to carboxylic acids, enabling similar receptor interactions .
  • Reduced Acidity : Higher pKa (~8.6) compared to carboxylic acids may improve metabolic stability while retaining bioactivity .
  • Structural Rigidity : The cyclic system restricts conformational flexibility, potentially enhancing target selectivity .

Advanced Research Questions

Q. How does tautomerism in cyclopentane-1,2-dione derivatives influence their biological activity?

  • Mechanistic Insight :

  • Tautomer Stability : Unlike 1,3-diones, 1,2-diones exhibit preferential stabilization of one tautomer (e.g., enol-ketone), affecting hydrogen bond donor/acceptor profiles .
  • Biological Impact : In thromboxane A2 (TP) receptor assays, tautomer stability correlates with antagonist potency (e.g., compound 9 IC50 ≈ parent carboxylic acid) .

Q. What structural features of this compound contribute to its interaction with biological targets?

  • Critical Features :

  • Substitution Position : C3-substituted derivatives (e.g., 9 ) show 20-fold higher TP receptor affinity than C4-substituted analogs (e.g., 10 ), indicating orientation-dependent binding .
  • Pyridine Moieties : The pyridin-3-yl group enhances solubility and π-π stacking with receptor residues .
    • Validation : X-ray structures and docking studies highlight complementary interactions with TP receptor active sites .

Q. How do hydrogen bonding patterns of 1,2-diones compare to carboxylic acids in receptor-ligand complexes?

  • Experimental Evidence :

  • Dimer Formation : X-ray data reveal intermolecular hydrogen bonds between carbonyl groups, resembling carboxylic acid dimers .
  • Receptor Binding : TP receptor antagonists with 1,2-diones maintain potency by replicating the two-point interactions of carboxylic acids .

Q. What in vitro assays evaluate the stability of this compound derivatives under physiological conditions?

  • Methodology :

  • Plasma Stability : Incubation in human plasma at 37°C, followed by LC/MS/MS quantification, demonstrates >90% compound retention after 1 hour (e.g., derivative 9 ) .
  • Oxidative Stress Tests : Exposure to liver microsomes assesses metabolic degradation pathways .

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